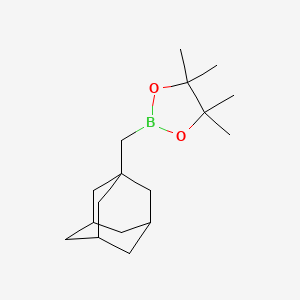
2-(Adamantan-1-ylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(adamantan-1-yl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative featuring an adamantane moiety. Adamantane is a highly symmetrical, polycyclic hydrocarbon known for its stability and unique structural properties. The incorporation of adamantane into various chemical compounds often enhances their stability and bioavailability, making them valuable in various scientific and industrial applications.
Métodos De Preparación
The synthesis of 2-[(adamantan-1-yl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of adamantane derivatives with boronic esters. One common method includes the reaction of adamantan-1-ylmethyl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction conditions often involve heating the mixture under an inert atmosphere, such as nitrogen or argon, to facilitate the formation of the boronic ester. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
2-[(adamantan-1-yl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the boronic ester into corresponding hydrocarbons or alcohols.
Substitution: The boronic ester group can undergo substitution reactions with various nucleophiles, leading to the formation of new carbon-boron bonds. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-[(adamantan-1-yl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound’s stability and bioavailability make it useful in the development of bioactive molecules and drug delivery systems.
Medicine: It is explored for its potential in creating pharmaceuticals with enhanced stability and efficacy.
Industry: The compound is used in the production of advanced materials, including high-performance polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 2-[(adamantan-1-yl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable boron-carbon bonds. This property is exploited in various chemical reactions and applications. The adamantane moiety provides structural rigidity and stability, enhancing the compound’s overall performance in different environments. Molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or polymerization in industrial processes.
Comparación Con Compuestos Similares
2-[(adamantan-1-yl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other boronic esters and adamantane derivatives:
Boronic Esters: Similar compounds include phenylboronic acid and pinacolborane, which also form stable boron-carbon bonds but lack the structural benefits of the adamantane moiety.
Adamantane Derivatives: Compounds like 1-adamantylamine and 1-adamantanol share the adamantane structure but differ in their functional groups and reactivity. The uniqueness of 2-[(adamantan-1-yl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its combination of the boronic ester functionality with the adamantane structure, providing both stability and versatility in various applications.
Propiedades
Fórmula molecular |
C17H29BO2 |
|---|---|
Peso molecular |
276.2 g/mol |
Nombre IUPAC |
2-(1-adamantylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H29BO2/c1-15(2)16(3,4)20-18(19-15)11-17-8-12-5-13(9-17)7-14(6-12)10-17/h12-14H,5-11H2,1-4H3 |
Clave InChI |
PMDKMWPJUXXLMW-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)CC23CC4CC(C2)CC(C4)C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-{3-benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonan-1-yl}carbamate](/img/structure/B13457960.png)
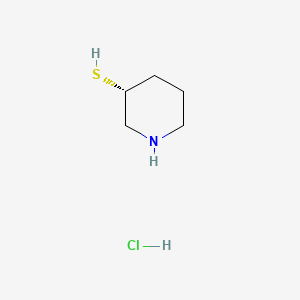
![3-bromo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B13457975.png)
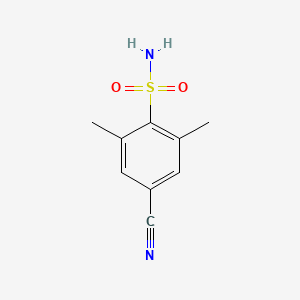
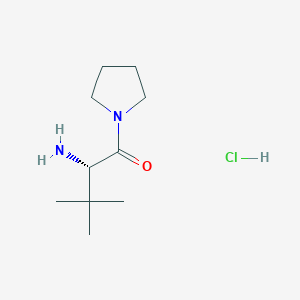
![methyl({2-[3-(trifluoromethyl)-3H-diazirin-3-yl]ethyl})amine hydrochloride](/img/structure/B13458000.png)
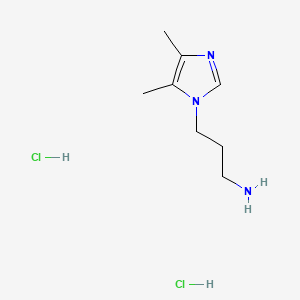
![2-[(3E)-4-(dimethylamino)-2-oxobut-3-en-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13458014.png)
![1-Bromo-3-[(difluoromethoxy)methyl]benzene](/img/structure/B13458015.png)
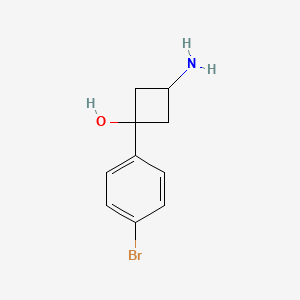
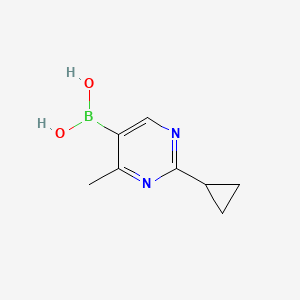
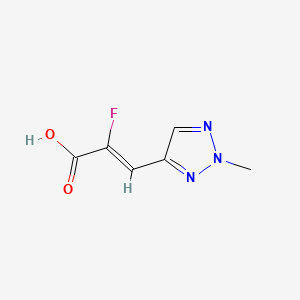
![5-{[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}-5-methyl-1,3-dioxane](/img/structure/B13458037.png)
